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Executive Summary

ENG is a novel small-molecule covalent activator of autophagy that directly targets the
lysosomal vacuolar H+-ATPase (v-ATPase). By covalently modifying a specific cysteine residue
on the ATP6V1A subunit, EN6 uncouples the v-ATPase from the Rag GTPase complex, leading
to the inhibition of mMTORC1 signaling and the robust activation of autophagy.[1][2][3] This
unique mechanism of action not only triggers cellular clearance pathways but also enhances
lysosomal acidification, making EN6 a promising therapeutic candidate for a range of
pathologies, including neurodegenerative diseases characterized by protein aggregation.[1][2]
[3] This document provides a comprehensive overview of the mechanism of action of ENG, its
effects on lysosomal v-ATPase, detailed experimental protocols for its study, and a summary of
key quantitative data.

Introduction to EN6 and Lysosomal v-ATPase

The lysosome is a critical organelle responsible for cellular degradation and recycling through
the process of autophagy.[1][3] The vacuolar H+-ATPase (v-ATPase) is a multi-subunit protein
complex embedded in the lysosomal membrane that actively transports protons into the
lysosomal lumen, thereby maintaining the acidic environment essential for the activity of
lysosomal hydrolases.[4][5] Beyond its role in pH homeostasis, the v-ATPase also functions as
a nutrient sensor, signaling to the mechanistic target of rapamycin complex 1 (mMTORC1) to
regulate cell growth and autophagy.[4][6]
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ENG6 has been identified as a potent, cell-permeable, and covalent activator of autophagy.[1][2]
It selectively targets cysteine 277 (C277) in the ATP6V1A subunit of the v-ATPase.[1][2][3] This
covalent modification induces a conformational change in the v-ATPase, leading to its
functional and physical decoupling from the Ragulator-Rag GTPase complex.[1][4] This
disruption prevents the recruitment and activation of mMTORC1 at the lysosomal surface,
thereby lifting the inhibitory brake on autophagy.[1][4]

Mechanism of Action of EN6

The primary mechanism of action of ENG6 involves its covalent interaction with the ATP6V1A
subunit of the v-ATPase. This targeted modification has two major downstream consequences:

 Inhibition of MTORC1 Signaling: Under normal nutrient-rich conditions, the v-ATPase
interacts with the Ragulator-Rag GTPase complex to recruit and activate mTORCL1 at the
lysosomal membrane.[4] Activated mMTORCL1 phosphorylates and inhibits key initiators of
autophagy, such as ULK1 and TFEB.[4] By covalently binding to C277 of ATP6V1A, EN6
disrupts the v-ATPase-Ragulator interaction, leading to the release of mMTORC1 from the
lysosome and its subsequent inactivation.[1][4] This inactivation results in the
dephosphorylation and activation of ULK1 and TFEB, initiating the autophagic process.[1][4]

e Enhanced Lysosomal Acidification: Intriguingly, beyond its effects on mTORCL1 signaling,
ENG6 has been shown to directly stimulate the proton-pumping activity of the v-ATPase.[1][7]
This leads to increased acidification of the lysosomal lumen, which further enhances the
degradative capacity of the lysosome by optimizing the function of acid-dependent
hydrolases.[1]

The dual action of EN6—simultaneously inhibiting the anti-autophagic mTORC1 pathway and
boosting the catalytic activity of the lysosome—positions it as a powerful tool for enhancing
cellular clearance mechanisms.[1][4]

Quantitative Data on EN6 Activity

The following table summarizes the key quantitative data reported for the activity of EN6.
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Parameter Value Species/System Reference

IC50 for recombinant
human ATP6V1A 1.7 uyM Human (recombinant) [11[3]

protein

Effective
concentration for
blocking mTORC1

lysosomal localization

25 uM HEK293A cells [2]

Effective

concentration for

activating v-ATPase 50 uM HEK293A cells [2]
and lysosome

acidification

Reduction of IPTG-

) U20S osteosarcoma

induced TDP-43 75% ] [2]
cell line

aggregates

Effective in vivo dose

50 mg/kg (i.p. C57BL/6 mice 2
for mTORCL1 inhibition ohkag (ip.) 2]

Signaling Pathways and Experimental Workflows
Signaling Pathway of EN6 Action

The following diagram illustrates the signaling pathway through which EN6 exerts its effects on
MTORC1 and autophagy.
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Start: Inducible protein
aggregate cell line
(e.g., GFP-TDP43 U20S)

Induce protein aggregate
expression (e.g., with IPTG)

Treat cells with:
- Vehicle Control
- EN6
- EN6 + Bafilomycin A1

Incubate for a defined
period (e.g., 7 hours)

'

Fix cells and stain
nuclei (e.g., with DAPI)

'

Acquire images using
fluorescence microscopy

'

Quantify the number and
intensity of protein aggregates

End: Compare aggregate levels
between treatment groups

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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